(2-Bromothiazol-4-yl)methanol hydrochloride
Overview
Description
“(2-Bromothiazol-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1609396-56-6 . It has a molecular weight of 231.52 and its IUPAC name is (2-bromo-1H-1lambda3-thiazol-4-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Bromothiazol-4-yl)methanol hydrochloride” is 1S/C4H5BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7-8H,1H2;1H . The compound has a complex structure with bromine, nitrogen, oxygen, sulfur, and chlorine atoms .Physical And Chemical Properties Analysis
“(2-Bromothiazol-4-yl)methanol hydrochloride” has a molecular weight of 231.52 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 192.91970 g/mol .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a building block in the synthesis of various bioactive molecules. Its reactivity due to the presence of both a bromine atom and a hydroxyl group allows for subsequent transformations into more complex structures that exhibit biological activity .
Development of Pharmaceuticals
The thiazole ring is a common motif in many pharmaceuticals due to its resemblance to the adenine part of ATP. The compound can be used to create derivatives that may interact with biological systems, potentially leading to new drug discoveries .
Analgesic and Anti-inflammatory Agents
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities. As such, (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride could be a precursor in the development of new pain relief and anti-inflammatory medications .
Anticancer Research
Some thiazole compounds have demonstrated the ability to bind to DNA and interact with topoisomerase II, which is crucial in cancer research. This interaction can lead to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death, which is a desired outcome in cancer treatments .
Agricultural Chemicals
The bromine atom in this compound makes it a candidate for the synthesis of agricultural chemicals, such as fungicides and herbicides. These chemicals protect crops from diseases and pests, contributing to food security .
Material Science
In material science, thiazole derivatives can be used to create organic semiconductors, which are essential for the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Chemical Research
As a versatile chemical reagent, it can be used in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies .
Environmental Studies
Thiazole derivatives can be used as tracers or probes in environmental studies to detect biological and chemical processes occurring in natural systems .
Safety and Hazards
properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKFBUUFRFGQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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